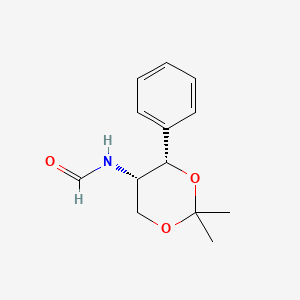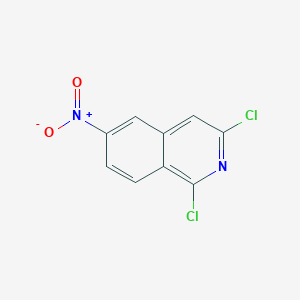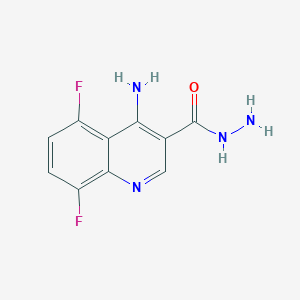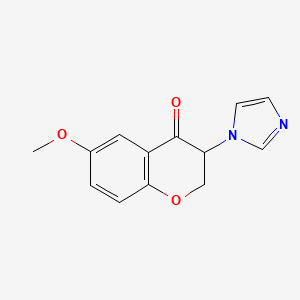![molecular formula C14H24N2O B11870494 Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)
Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a pyrrolidine ring and an azaspirodecane moiety, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
化学反应分析
Types of Reactions
Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: this compound is explored for its use in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Compounds similar to Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone include other spirocyclic compounds and derivatives of pyrrolidine. Examples include:
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H24N2O |
|---|---|
分子量 |
236.35 g/mol |
IUPAC 名称 |
8-azaspiro[4.5]decan-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C14H24N2O/c17-13(16-9-1-2-10-16)12-3-4-14(11-12)5-7-15-8-6-14/h12,15H,1-11H2 |
InChI 键 |
VZIQRCLNIGMLPH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2CCC3(C2)CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)





![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)



![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)

